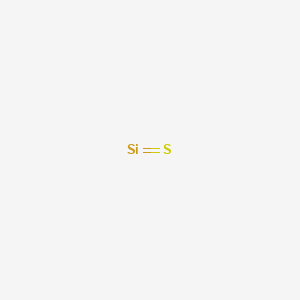
Sulfanylidenesilicon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfanylidenesilicon, also known as silicon sulfide, is a chemical compound with the formula SiS. It is a silicon analog of carbon disulfide (CS2) and is known for its unique properties and potential applications in various fields. This compound is of interest due to its potential use in materials science, electronics, and as a precursor for other silicon-containing compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulfanylidenesilicon can be synthesized through several methods. One common method involves the reaction of silicon tetrachloride (SiCl4) with hydrogen sulfide (H2S) at high temperatures. The reaction is typically carried out in a sealed tube to prevent the escape of volatile products. The reaction can be represented as follows:
SiCl4+2H2S→SiS+4HCl
Another method involves the direct reaction of silicon with sulfur at elevated temperatures. This method requires careful control of the reaction conditions to ensure the formation of this compound rather than other silicon-sulfur compounds.
Industrial Production Methods
Industrial production of this compound is less common due to the specialized conditions required for its synthesis. advancements in materials science and chemical engineering may lead to more efficient and scalable production methods in the future.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfanylidenesilicon undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized to form silicon dioxide (SiO2) and sulfur dioxide (SO2) when exposed to oxygen or other oxidizing agents.
Reduction: Reduction of this compound can lead to the formation of silicon and hydrogen sulfide (H2S) under specific conditions.
Substitution: Substitution reactions involving this compound can result in the formation of various silicon-containing compounds, depending on the reagents used.
Major Products Formed
The major products formed from the reactions of this compound include silicon dioxide, sulfur dioxide, silicon, and hydrogen sulfide. These products are of interest in various industrial and research applications.
Wissenschaftliche Forschungsanwendungen
Sulfanylidenesilicon has several scientific research applications, including:
Materials Science: It is used as a precursor for the synthesis of silicon-based materials with unique properties, such as high thermal stability and electrical conductivity.
Electronics: this compound is explored for its potential use in semiconductor devices and other electronic components.
Chemistry: It serves as a reagent in various chemical reactions, enabling the synthesis of complex silicon-containing compounds.
Biology and Medicine: Research is ongoing to explore the potential biological and medicinal applications of this compound, although this area is still in its early stages.
Wirkmechanismus
The mechanism of action of sulfanylidenesilicon involves its interaction with other molecules and compounds through various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in oxidation reactions, this compound interacts with oxygen molecules to form silicon dioxide and sulfur dioxide.
Vergleich Mit ähnlichen Verbindungen
Sulfanylidenesilicon can be compared with other silicon-containing compounds, such as silicon dioxide (SiO2), silicon carbide (SiC), and silicon nitride (Si3N4). Each of these compounds has unique properties and applications:
Silicon Dioxide (SiO2): Known for its use in glass and ceramics, silicon dioxide is a stable and abundant compound with excellent thermal and chemical stability.
Silicon Carbide (SiC): This compound is known for its hardness and high thermal conductivity, making it useful in abrasive materials and high-temperature applications.
Silicon Nitride (Si3N4): Silicon nitride is valued for its high strength and resistance to thermal shock, making it suitable for use in advanced ceramics and cutting tools.
Conclusion
This compound is a fascinating compound with a range of potential applications in various scientific fields Its unique properties and reactivity make it a valuable subject of study for researchers in materials science, chemistry, and electronics
Eigenschaften
CAS-Nummer |
12504-41-5 |
|---|---|
Molekularformel |
SSi |
Molekulargewicht |
60.15 g/mol |
IUPAC-Name |
sulfanylidenesilicon |
InChI |
InChI=1S/SSi/c1-2 |
InChI-Schlüssel |
DWFFKGPZNGKUPH-UHFFFAOYSA-N |
Kanonische SMILES |
[Si]=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


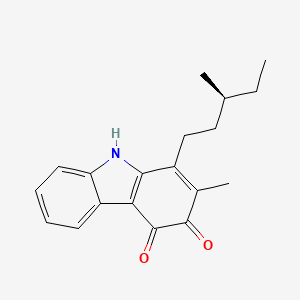
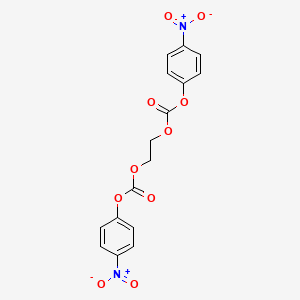
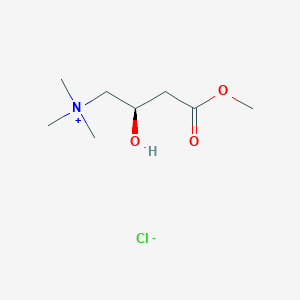
![(4E)-4-[(5-chloro-2-methoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B14148001.png)
![Methyl 2-acetamido-3,3,3-trifluoro-2-[(4-methylpyridin-2-yl)amino]propanoate](/img/structure/B14148004.png)
![2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B14148006.png)
![2-(3,4-Dimethylphenyl)-2-oxoethyl 2,3-dihydro-2-[3-[[(2-methylphenyl)amino]carbonyl]phenyl]-1,3-dioxo-1H-isoindole-5-carboxylate](/img/structure/B14148012.png)
![2-[1-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]-5-indolyl]acetic acid](/img/structure/B14148024.png)
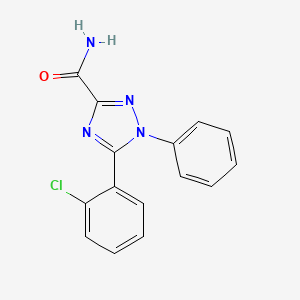
![6-ethyl-6-methyl-2-(methylthio)-5,8-dihydro-3H-pyrano[2,3]thieno[2,4-b]pyrimidine-4-thione](/img/structure/B14148029.png)
![4-[(2-Methoxyphenyl)amino]benzonitrile](/img/structure/B14148040.png)
![1-[trans-4-[(1E)-2-(trans-4-Ethenylcyclohexyl)ethenyl]cyclohexyl]-4-methylbenzene](/img/structure/B14148056.png)


